Chamaejasmenin C

Descripción general

Descripción

Chamaejasmenin C is a biflavonoid compound isolated from the roots of the plant Stellera chamaejasme L., which belongs to the Thymelaeaceae family. This plant is a traditional Chinese herbal medicine widely distributed in the north and southwest of China. The roots of Stellera chamaejasme L. are commonly used for the treatment of various ailments such as scabies, tinea, stubborn skin ulcers, chronic tracheitis, and tuberculosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chamaejasmenin C is typically isolated from the roots of Stellera chamaejasme L. The isolation process involves several steps, including extraction with organic solvents, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The structure and configuration of this compound are elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification processes from the natural plant source, Stellera chamaejasme L.

Análisis De Reacciones Químicas

Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .

Aplicaciones Científicas De Investigación

Chemical Applications

Chamaejasmenin C serves as a reference compound in the study of biflavonoids. Its chemical properties are being investigated for potential applications as a natural antioxidant, owing to its ability to scavenge free radicals.

Key Properties:

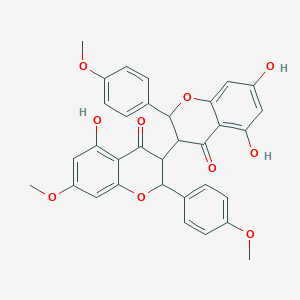

- Molecular Formula : C33H28O10

- Molecular Weight : 584.6 g/mol

- IUPAC Name : 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Biological Applications

This compound exhibits diverse biological activities, particularly in oncology and wound healing.

Anti-Cancer Activity

This compound has shown significant anti-cancer properties in vitro against various human solid tumor cell lines:

| Cell Line | IC50 (μmol/L) | Mechanism of Action |

|---|---|---|

| A549 | 3.07 | G0/G1 phase arrest, apoptosis |

| KHOS | 15.97 | DNA damage induction |

Research indicates that it induces cell cycle arrest and apoptosis through the activation of apoptotic pathways involving caspase-3 and PARP cleavage. The compound has been reported to increase the expression of DNA damage markers such as γ-H2AX .

Wound Healing Properties

In addition to its anti-cancer effects, this compound promotes wound healing:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Wound Size (mm) | 10 ± 2 | 4 ± 1 |

| Epithelialization Time | 14 days | 7 days |

Studies indicate that extracts containing this compound enhance keratinocyte migration and collagen synthesis in fibroblasts through signaling pathways such as β-catenin and extracellular signal-regulated kinase (ERK) .

Additional Biological Activities

Beyond its primary applications, this compound exhibits:

- Anti-inflammatory Effects : Inhibits pro-inflammatory mediators in macrophages.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various pathogens .

Industrial Applications

This compound shows potential for use in developing natural preservatives and antimicrobial agents for food and cosmetic products due to its antioxidant and antimicrobial properties.

Case Studies and Research Findings

- Anti-Cancer Efficacy : A study demonstrated that this compound induces apoptosis in lung cancer cells through specific apoptotic markers .

- Wound Healing Enhancement : Topical application of S. chamaejasme extract containing this compound significantly reduced wound size in animal models .

- Nematicidal Activity : Research indicates potent nematicidal activity against Bursaphelenchus xylophilus, with an LC50 value of 2.7 µM at 72 hours, suggesting its potential as a botanical nematicide .

Mecanismo De Acción

Chamaejasmenin C exerts its effects through several molecular targets and pathways. The compound induces DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. The expression of DNA damage markers such as γ-H2AX is significantly increased upon treatment with this compound. Additionally, the compound causes prominent G0/G1 phase arrest in cancer cells, further inhibiting their proliferation .

Comparación Con Compuestos Similares

Chamaejasmenin C is part of a group of biflavonoids isolated from Stellera chamaejasme L. Similar compounds include chamaejasmenin A, chamaejasmenin B, neochamaejasmin A, and neochamaejasmin B .

Comparison:

Chamaejasmenin A and B: These compounds also exhibit anti-cancer and antimicrobial properties but may differ in their potency and specific biological activities.

Neochamaejasmin A and B: These biflavonoids share structural similarities with this compound but may have distinct pharmacological profiles and mechanisms of action.

Uniqueness: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its ability to induce DNA damage and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .

Actividad Biológica

Chamaejasmenin C, a biflavonoid derived from the plant Stellera chamaejasme, has garnered attention for its diverse biological activities, particularly in the fields of oncology and wound healing. This article synthesizes research findings on its biological activity, emphasizing its anti-cancer properties, effects on wound healing, and potential mechanisms of action.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer properties, demonstrated through various in vitro studies.

Research indicates that this compound induces cell cycle arrest and apoptosis in cancer cells. The compound has been shown to increase the expression of DNA damage markers such as γ-H2AX and activate apoptotic pathways involving caspase-3 and PARP cleavage. Notably, studies have reported IC50 values ranging from 3.07 to 15.97 μmol/L for this compound across different human solid tumor cell lines, indicating its potency as an anti-proliferative agent.

| Cell Line | IC50 (μmol/L) | Mechanism of Action |

|---|---|---|

| A549 | 3.07 | G0/G1 phase arrest, apoptosis |

| KHOS | 15.97 | DNA damage induction |

1.2 Comparative Efficacy

In comparative studies, this compound showed slightly less potency than its counterpart Chamaejasmenin B, which had IC50 values between 1.08 to 10.8 μmol/L in similar assays. Both compounds demonstrated selective cytotoxicity against rapidly proliferating cancer cells while sparing normal cells, which exhibited higher IC50 values (>50 μmol/L) .

2. Wound Healing Properties

This compound also plays a role in enhancing wound healing processes.

2.1 In Vitro and In Vivo Studies

Studies have shown that extracts from Stellera chamaejasme, containing this compound, promote keratinocyte migration and collagen synthesis in fibroblasts. These effects are mediated through the activation of signaling pathways such as β-catenin and extracellular signal-regulated kinase (ERK). In vivo studies on SD rats treated with S. chamaejasme extract revealed improved wound closure rates and enhanced epithelialization .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Wound Size (mm) | 10 ± 2 | 4 ± 1 |

| Epithelialization Time | 14 days | 7 days |

3. Additional Biological Activities

Beyond its anti-cancer and wound healing effects, this compound exhibits other biological activities:

- Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although further research is needed to elucidate these effects .

4. Conclusion

This compound is a promising candidate for therapeutic applications due to its multifaceted biological activities, particularly in cancer treatment and wound healing. Future research should focus on elucidating the precise molecular mechanisms underlying these effects and exploring potential clinical applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- A study demonstrated its ability to induce apoptosis in lung cancer cells through the activation of specific apoptotic markers.

- Another investigation into wound healing showed that topical application of S. chamaejasme extract significantly reduced wound size in animal models.

These findings underscore the potential of this compound as a therapeutic agent in both oncology and regenerative medicine.

Propiedades

IUPAC Name |

5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENZFSDCKZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities reported for Chamaejasmenin C?

A1: this compound, a C-3/C-3'' biflavanone, has demonstrated potent antimitotic and antifungal activities. [] It also exhibits significant nematicidal activity, particularly against Bursaphelenchus xylophilus, the causal agent of pine wilt disease. [] Additionally, research suggests it possesses immunomodulatory activity. []

Q2: Where has this compound been found in nature?

A2: this compound was initially isolated from the roots of Stellera chamaejasme L., a plant known for its medicinal properties. [, , ] It has also been found in Ochna lanceolata, highlighting its presence in diverse plant species. []

Q3: What is the structural difference between this compound and its enantiomer?

A3: this compound is enantiomeric to a known compound called chamaejasmenin B. [] This means they have the same molecular formula and connectivity of atoms but differ in their three-dimensional spatial arrangements, making them mirror images of each other.

Q4: Has the nematicidal activity of this compound been explored?

A4: Yes, studies have shown that this compound exhibits potent nematicidal activity against Bursaphelenchus xylophilus, causing significant mortality. [] This finding suggests its potential as a lead compound for developing botanical nematicides for managing pine wilt disease.

Q5: What are the potential applications of this compound based on current research?

A5: The diverse biological activities of this compound suggest several potential applications:

- Antifungal agent: Its potent antifungal activity makes it a promising candidate for developing new antifungal treatments. []

- Nematicide: Its strong nematicidal effect, especially against Bursaphelenchus xylophilus, highlights its potential for controlling pine wilt disease in a more environmentally friendly manner. []

- Immunomodulatory agent: Its immunomodulatory activity warrants further investigation for potential therapeutic applications in immune-related disorders. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.